molecular formula C13H13N3O2S B5163948 4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone

4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone

Cat. No. B5163948
M. Wt: 275.33 g/mol
InChI Key: ODUZQEPSLOPHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as MBTH-piperazinone and is used as a probe for the detection of reactive oxygen species (ROS) in biological systems.

Mechanism of Action

MBTH-piperazinone works by reacting with ROS and forming a fluorescent product. The fluorescence intensity is directly proportional to the amount of ROS present in the biological system. This property makes MBTH-piperazinone an ideal probe for detecting ROS in biological systems.
Biochemical and Physiological Effects:
MBTH-piperazinone does not have any known biochemical or physiological effects on biological systems. It is a non-toxic compound and does not interact with other molecules in the biological system.

Advantages and Limitations for Lab Experiments

The main advantage of MBTH-piperazinone is its ability to detect ROS in real-time. This property makes it an ideal tool for studying the underlying mechanisms of diseases that are associated with ROS. Additionally, MBTH-piperazinone is a non-toxic compound, making it safe for use in biological systems.
The main limitation of MBTH-piperazinone is its specificity for ROS. It does not detect other reactive species, such as reactive nitrogen species (RNS). Additionally, the fluorescence intensity of MBTH-piperazinone can be affected by factors such as pH and temperature, which can limit its use in certain biological systems.

Future Directions

There are several future directions for the use of MBTH-piperazinone in scientific research. One potential application is in the development of therapies for diseases that are associated with ROS. By understanding the underlying mechanisms of these diseases, researchers can develop targeted therapies that specifically address the root cause of the disease.
Another future direction is the development of new probes that can detect other reactive species, such as RNS. This would allow researchers to gain a more comprehensive understanding of the biological system and the role that reactive species play in disease pathogenesis.
Conclusion:
MBTH-piperazinone is a chemical compound that has gained significant attention in scientific research due to its ability to detect ROS in biological systems. This property makes it an ideal tool for studying the underlying mechanisms of diseases that are associated with ROS. While there are limitations to its use, the future directions for the use of MBTH-piperazinone in scientific research are promising.

Synthesis Methods

The synthesis of MBTH-piperazinone involves the reaction of 2-methyl-1,3-benzothiazol-5-amine with phosgene followed by reaction with piperazine. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

MBTH-piperazinone has gained significant attention in scientific research due to its ability to detect ROS in biological systems. ROS are highly reactive molecules that play a critical role in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The ability to detect ROS in real-time is crucial for understanding the underlying mechanisms of these diseases and developing effective therapies.

properties

IUPAC Name

4-(2-methyl-1,3-benzothiazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-8-15-10-6-9(2-3-11(10)19-8)13(18)16-5-4-14-12(17)7-16/h2-3,6H,4-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUZQEPSLOPHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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